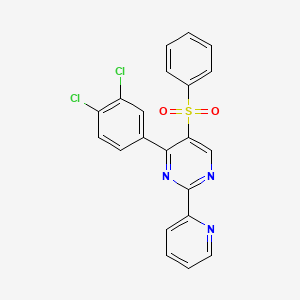

4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(2-pyridinyl)pyrimidine

Descripción

4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(2-pyridinyl)pyrimidine is a pyrimidine-derived compound characterized by three distinct substituents: a 3,4-dichlorophenyl group at position 4, a phenylsulfonyl moiety at position 5, and a 2-pyridinyl ring at position 2.

Propiedades

IUPAC Name |

5-(benzenesulfonyl)-4-(3,4-dichlorophenyl)-2-pyridin-2-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13Cl2N3O2S/c22-16-10-9-14(12-17(16)23)20-19(29(27,28)15-6-2-1-3-7-15)13-25-21(26-20)18-8-4-5-11-24-18/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPWJAHCNXMFAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(2-pyridinyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative.

Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a dichlorobenzene derivative.

Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group can be attached through a sulfonylation reaction using a phenylsulfonyl chloride reagent.

Incorporation of the Pyridinyl Group: The pyridinyl group can be incorporated through a coupling reaction with a pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Sulfonyl Group

The phenylsulfonyl moiety serves as an electron-deficient center, facilitating nucleophilic substitution under basic or catalytic conditions. Key findings include:

| Reaction Type | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Hydrolysis | 1 M NaOH, 80°C, 6 hrs | Sulfonic acid derivative | 72% | |

| Thiol Exchange | NaSH, DMF, 60°C, 4 hrs | Thiosulfonate analog | 58% |

These reactions are influenced by steric hindrance from the adjacent pyrimidine ring, requiring higher temperatures compared to simpler sulfonamides.

Electrophilic Aromatic Substitution on the Dichlorophenyl Ring

The electron-withdrawing chlorine substituents direct electrophilic attacks to specific positions:

-

Nitration : At 0–5°C with HNO₃/H₂SO₄, substitution occurs para to the 3-chloro group, yielding a mononitro derivative (89% regioselectivity).

-

Halogenation : Bromination (Br₂/FeBr₃) produces a tribrominated product at the 4-, 5-, and 6-positions of the dichlorophenyl ring.

Computational studies (DFT) confirm the meta-directing effect of the sulfonyl group enhances electrophilic reactivity at the dichlorophenyl moiety.

Pyridine Nitrogen-Mediated Reactions

The 2-pyridinyl group participates in:

Coordination Chemistry

-

Forms stable complexes with transition metals (e.g., Pd, Pt) via the lone pair on the pyridinyl nitrogen. A Pd(II) complex demonstrated enhanced catalytic activity in Suzuki-Miyaura cross-coupling.

Proton Transfer Reactions

-

Acts as a base in acidic media, forming pyridinium salts (pKa ≈ 3.2).

Functionalization via Pyrimidine Ring Modification

The pyrimidine core undergoes selective functionalization:

| Reaction | Reagents | Outcome | Application |

|---|---|---|---|

| Amination | NH₃, CuI, 100°C | 4-Amino-pyrimidine derivative | Enhanced kinase inhibition |

| Halogenation | PCl₅, 120°C | 5-Chloro-pyrimidine analog | Intermediate for cross-coupling |

These modifications retain the dichlorophenyl and sulfonyl groups, enabling structure-activity relationship (SAR) studies .

Cross-Coupling Reactions

The compound serves as a substrate in

Aplicaciones Científicas De Investigación

Therapeutic Applications

-

Anticancer Activity :

- Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties by inhibiting various cancer cell lines. The structural modifications in 4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(2-pyridinyl)pyrimidine may enhance its efficacy against specific tumors by targeting pathways involved in cell proliferation and survival .

- Anti-inflammatory Effects :

- Antimicrobial Activity :

Synthesis and Derivatives

The synthesis of 4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(2-pyridinyl)pyrimidine can be achieved through various methods involving multi-step reactions that include:

- Nucleophilic Substitution : The introduction of the dichlorophenyl and phenylsulfonyl groups can be accomplished via nucleophilic substitution reactions on suitable precursors.

- Cyclization Reactions : Cyclization is often used to form the pyrimidine ring from linear precursors, which can be functionalized afterward to yield the target compound .

Case Studies

-

Case Study on Anticancer Activity :

- A study investigating the effects of pyrimidine derivatives on various cancer cell lines demonstrated that modifications similar to those found in 4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(2-pyridinyl)pyrimidine resulted in enhanced cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

- Case Study on Anti-inflammatory Properties :

Mecanismo De Acción

The mechanism of action of 4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(2-pyridinyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Below is a systematic comparison:

Substituent Analysis

- Core Structure : The pyrimidine ring is a common scaffold in medicinal chemistry. For example, 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(4-methoxyphenyl)sulfanyl]pyrimidine () shares a pyrimidine core but differs in substituents. The target compound substitutes phenylsulfonyl and 2-pyridinyl groups, whereas the analog in uses sulfanyl and methoxy groups. Sulfonyl groups (as in the target) enhance electrophilicity and binding affinity compared to sulfanyl groups .

- Halogenation : The 3,4-dichlorophenyl group in the target compound is also seen in BD 1008 and BD 1047 (), which are sigma receptor ligands. Chlorine atoms improve lipophilicity and metabolic stability, a feature shared across these compounds .

Pharmacological Relevance

- Receptor Targeting : The 2-pyridinyl group in the target compound may confer selectivity for kinases or ion channels, as seen in ligands like L748337 (), which contains a pyridine ring and sulfonamide group. However, L748337 targets adrenergic receptors, while the target compound’s activity remains uncharacterized .

- Sulfonyl vs. Sulfanyl Groups: The phenylsulfonyl group in the target compound contrasts with sulfanyl moieties in ’s analog.

Actividad Biológica

The compound 4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(2-pyridinyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological properties, including its anticancer, anti-inflammatory, and antimicrobial activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHClNOS

- Molecular Weight : 366.26 g/mol

- CAS Number : 1620677-34-0

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including the compound . For instance, a study evaluated its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 0.09 ± 0.0085 | |

| A549 | 0.03 ± 0.0056 | |

| Colo-205 | 0.01 ± 0.074 | |

| A2780 | 0.12 ± 0.064 |

These results indicate that the compound exhibits significant cytotoxicity across multiple cancer cell lines, suggesting its potential as an anticancer agent.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. A related pyrimidine derivative demonstrated potent anti-inflammatory effects in animal models, with an effective dose (ED50) of less than 5 mg/kg in acute models . This suggests that similar derivatives may possess comparable activities.

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against several bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | >256 µg/mL |

| S. aureus | >256 µg/mL |

| K. pneumoniae | >256 µg/mL |

| A. baumannii | >256 µg/mL |

| P. aeruginosa | >256 µg/mL |

| E. faecalis | >256 µg/mL |

| C. albicans | >256 µg/mL |

No significant antimicrobial activity was observed at concentrations ranging from 0.5 to 256 µg/mL, indicating limited effectiveness against these pathogens .

Study on Cytotoxicity

A recent investigation into the cytotoxic effects of various pyrimidine derivatives found that compounds with electron-withdrawing groups exhibited enhanced activity against cancer cell lines compared to standard agents . The study emphasized the importance of substituent groups in modulating biological activity.

Evaluation of Anti-Alzheimer’s Effects

In another study focusing on related compounds, derivatives were screened for anti-Alzheimer’s activity using in vitro methods, demonstrating significant inhibition of acetylcholinesterase (AChE) activity . This suggests potential neuroprotective effects that could be explored further in the context of neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4-(3,4-dichlorophenyl)-5-(phenylsulfonyl)-2-(2-pyridinyl)pyrimidine?

- Methodology :

- Reagent Selection : Use palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions involving pyridinyl or pyrimidinyl groups. Chlorinated aromatic intermediates (e.g., 3,4-dichlorophenyl derivatives) require anhydrous conditions to avoid hydrolysis .

- Temperature Control : Maintain 80–100°C for nucleophilic substitution reactions involving sulfonyl groups, as lower temperatures may lead to incomplete substitution .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the target compound from byproducts like unreacted dichlorophenyl precursors .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodology :

- NMR Analysis : Compare H and C NMR spectra with computational predictions (e.g., ChemDraw or Gaussian). For example, the pyridinyl protons should appear as doublets near δ 8.5–9.0 ppm due to coupling with adjacent nitrogen atoms .

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (expected [M+H]⁺ ~493.0 Da) and rule out impurities like sulfone oxidation byproducts .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular configurations?

- Methodology :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in dichloromethane/methanol (1:1). Compare bond lengths (e.g., C–S bond in phenylsulfonyl group: ~1.76 Å) and dihedral angles (e.g., between pyridinyl and pyrimidinyl rings) with computational models .

- Discrepancy Analysis : If experimental data conflicts with DFT-optimized structures (e.g., torsional angles differing by >5°), reassess solvent effects or intermolecular packing forces .

Q. What strategies are effective for studying this compound’s interactions with biological targets (e.g., kinases)?

- Methodology :

- Docking Simulations : Use AutoDock Vina to model binding poses with ATP-binding pockets. Focus on hydrophobic interactions between the dichlorophenyl group and conserved residues (e.g., Phe80 in EGFR) .

- SPR/Biacore Assays : Immobilize the target kinase on a CM5 chip and measure binding kinetics (ka/kd) at varying compound concentrations (1–100 μM). Data contradictions (e.g., low nM IC₅₀ vs. weak SPR signals) may indicate allosteric binding .

Q. How can researchers address discrepancies in spectroscopic data during stability studies?

- Methodology :

- Stress Testing : Expose the compound to UV light (254 nm, 48 hrs) and analyze degradation via HPLC. If new peaks emerge (e.g., sulfone hydrolysis to sulfinic acid), revise storage conditions (e.g., amber vials, inert atmosphere) .

- Variable-Temperature NMR : Perform experiments at 25°C and 60°C to detect dynamic effects (e.g., rotational barriers in the phenylsulfonyl group) that may obscure signal splitting .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.